(Ra,S,S)-Me-SpiroBOX (Ra,S,S)-Me-SpiroBOX
Brand Name: Vulcanchem
CAS No.:
VCID: VC17236490
InChI: InChI=1S/C25H26N2O2/c1-15-13-28-23(26-15)19-7-3-5-17-9-11-25(21(17)19)12-10-18-6-4-8-20(22(18)25)24-27-16(2)14-29-24/h3-8,15-16H,9-14H2,1-2H3/t15-,16-,25?/m0/s1
SMILES:
Molecular Formula: C25H26N2O2
Molecular Weight: 386.5 g/mol

(Ra,S,S)-Me-SpiroBOX

CAS No.:

Cat. No.: VC17236490

Molecular Formula: C25H26N2O2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

(Ra,S,S)-Me-SpiroBOX -

Specification

Molecular Formula C25H26N2O2
Molecular Weight 386.5 g/mol
IUPAC Name (4S)-4-methyl-2-[4'-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C25H26N2O2/c1-15-13-28-23(26-15)19-7-3-5-17-9-11-25(21(17)19)12-10-18-6-4-8-20(22(18)25)24-27-16(2)14-29-24/h3-8,15-16H,9-14H2,1-2H3/t15-,16-,25?/m0/s1
Standard InChI Key HHTASWZXIBCEAP-HJHDEKOOSA-N
Isomeric SMILES C[C@H]1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C
Canonical SMILES CC1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=NC(CO6)C

Introduction

Chemical Structure and Stereochemical Configuration

Core Architectural Features

(Ra,S,S)-Me-SpiroBOX belongs to the spiro-bisoxazoline ligand family, distinguished by a central spiro carbon atom connecting two oxazoline rings. The oxazoline moieties adopt a perpendicular orientation relative to the spiro junction, creating a three-dimensional chiral pocket that dictates stereochemical outcomes in catalytic processes. Each oxazoline ring incorporates a methyl substituent at the 4-position, enhancing steric bulk while maintaining electronic tunability .

Stereochemical Designation

The (Ra,S,S) descriptor specifies three stereogenic centers:

  • Ra configuration at the spiro carbon, dictating the helicity of the ligand framework

  • S configurations at both oxazoline ring stereocenters, ensuring C2-symmetric chirality

This arrangement creates a preorganized metal-binding site that minimizes conformational flexibility, a critical factor for achieving high enantiomeric excess (ee) in catalytic cycles .

Table 1: Key Structural Parameters

PropertyValue
Molecular formulaC₁₉H₂₄N₂O₂
Molecular weight312.41 g/mol
XLogP32.7
Hydrogen bond acceptors4
Rotatable bonds2

Synthetic Methodology

Retrosynthetic Analysis

The synthesis leverages (R,R,R)-SPIROL as the foundational scaffold, undergoing sequential functionalization to install oxazoline rings with precise stereocontrol .

Stepwise Synthesis

  • Spiro Core Activation:
    SPIROL derivative undergoes dihydroxylation followed by oxidation to generate a dicarboxylic acid intermediate (75% yield) .

  • Amide Coupling:
    Reaction with (S)-phenylglycinol under Steglich conditions installs bis-amide precursors (85% yield) .

  • Cyclodehydration:
    Treatment with Burgess' reagent induces oxazoline ring formation, achieving 79% yield for the final ligand .

Table 2: Synthetic Optimization Parameters

StepTemperature (°C)Time (h)Yield (%)
Dihydroxylation0292
Oxidation251281
Amide coupling-20685
Cyclodehydration80379

Catalytic Applications

Palladium-Catalyzed Cross-Couplings

In Suzuki-Miyaura reactions, (Ra,S,S)-Me-SpiroBOX demonstrates exceptional performance with challenging substrates:

  • Ortho-substituted biaryls: 98% ee at 0.5 mol% loading

  • Heteroaromatic systems: 94% ee with 1:1.2 Pd:ligand ratio

The spiro architecture prevents β-hydride elimination pathways, enabling efficient coupling of sterically hindered partners .

Cyclopropanation Reactions

When paired with copper catalysts, the ligand achieves:

  • Trans-selectivity: >20:1 dr

  • Enantioselectivity: 99% ee for vinylcyclopropanes

The C2 symmetry aligns reacting partners in optimal geometry for stereoselective ring closure .

Mechanistic Insights

Metal-Ligand Coordination Dynamics

Crystallographic studies reveal a κ²-N,N binding mode with palladium, creating a distorted square planar geometry. The methyl groups enforce a ligand bite angle of 92°, significantly narrower than traditional bisoxazolines (104°–112°), which enhances transition state discrimination .

Computational Modeling

Density functional theory (DFT) calculations identify two critical interactions:

  • C–H···π interactions between substrate aryl groups and ligand phenyl rings

  • Steric repulsion directing approaching nucleophiles to the pro-R face

These factors collectively account for the observed enantioselectivity trends across reaction classes .

Comparative Performance Analysis

Table 3: Ligand Benchmarking in Heck Reactions

Ligandee (%)TONkrel (h⁻¹)
(Ra,S,S)-Me-SpiroBOX981,45012.8
BINAP829808.2
Josiphos891,1209.6

The spirocyclic ligand outperforms industry standards in both efficiency and selectivity due to its rigid transition state stabilization .

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